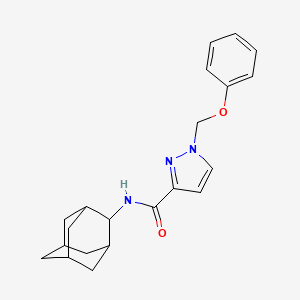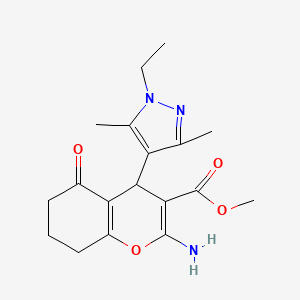![molecular formula C27H21IN4O3 B14929996 N-{2-[2-(benzyloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide](/img/structure/B14929996.png)
N-{2-[2-(benzyloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[2-(BENZYLOXY)PHENYL]-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and an isonicotinamide moiety, which is often associated with antimicrobial properties.
Preparation Methods
The synthesis of N-[2-[2-(BENZYLOXY)PHENYL]-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Attachment of the Benzyloxy Group:
Formation of the Isonicotinamide Moiety: The final step involves coupling the quinazolinone derivative with isonicotinic acid or its derivatives under appropriate conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-[2-[2-(BENZYLOXY)PHENYL]-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The benzyloxy and iodine groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents, to form new carbon-carbon bonds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-[2-(BENZYLOXY)PHENYL]-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE would depend on its specific biological target. Generally, compounds with quinazolinone cores can interact with various enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The isonicotinamide moiety may contribute to the compound’s ability to interfere with microbial growth by targeting bacterial enzymes or pathways.
Comparison with Similar Compounds
N-[2-[2-(BENZYLOXY)PHENYL]-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE can be compared with other quinazolinone derivatives and isonicotinamide-containing compounds. Similar compounds include:
Quinazolinone Derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents targeting epidermal growth factor receptors (EGFR).
Isonicotinamide Derivatives: Such as isoniazid, which is used as an antitubercular drug targeting mycobacterial enzymes.
The uniqueness of N-[2-[2-(BENZYLOXY)PHENYL]-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE lies in its combined structural features, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C27H21IN4O3 |
|---|---|
Molecular Weight |
576.4 g/mol |
IUPAC Name |
N-[6-iodo-4-oxo-2-(2-phenylmethoxyphenyl)-1,2-dihydroquinazolin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H21IN4O3/c28-20-10-11-23-22(16-20)27(34)32(31-26(33)19-12-14-29-15-13-19)25(30-23)21-8-4-5-9-24(21)35-17-18-6-2-1-3-7-18/h1-16,25,30H,17H2,(H,31,33) |
InChI Key |
MXOFQISWICRRBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3NC4=C(C=C(C=C4)I)C(=O)N3NC(=O)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(4-nitrophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14929917.png)
![2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14929923.png)

![6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B14929948.png)
![3-bromo-5-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14929951.png)
![(4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B14929965.png)
![4-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B14929968.png)
![(5Z)-2-[4-(ethylsulfonyl)piperazin-1-yl]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B14929975.png)
![4-chloro-N'-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide](/img/structure/B14929983.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine](/img/structure/B14929985.png)
![2-{5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14929992.png)
![5-(3,4-dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930001.png)

![3a-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxy-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B14930016.png)
